molecular formula C16H11N3O2S B2847747 3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946318-02-1

3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2847747
CAS RN: 946318-02-1
M. Wt: 309.34
InChI Key: JLCDILUMTSWXMP-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways. For instance, 5-aminothiazole can be produced with different substituents in position 2 by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles have been found to exhibit a wide range of biological activities, which can be attributed to their chemical reactivity. For example, antimicrobial screening results indicated that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Anticonvulsant Properties

Compounds similar to 3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide have been synthesized and evaluated for their anticonvulsant activity. For instance, β-naphthalene incorporated thiazole-5-carboxamides/ketones displayed significant activity against animal models of seizures, suggesting potential therapeutic applications in epilepsy and related neurological disorders (Arshad et al., 2019).

Antibacterial and Antifungal Activities

Several studies have synthesized and assessed derivatives of naphtho[2,1-b]furan-2-carboxamides for their antibacterial and antifungal activities. These compounds showed promising results in combating various microbial strains, indicating their potential use in developing new antimicrobial agents (Singala Pm et al., 2018).

Anticancer Evaluation

Research has also been conducted on the synthesis and evaluation of naphthalene derivatives for their anticancer properties. Certain compounds showed significant activity against breast cancer cell lines, pointing to their potential in cancer therapy (Salahuddin et al., 2014).

Inhibition of Cell Adhesion

Compounds related to this compound have been identified for their ability to inhibit cell adhesion. This property is crucial in controlling inflammatory responses and could be beneficial in treating various inflammatory diseases (Boschelli et al., 1995).

Chemical Synthesis Applications

There have been several studies focusing on the synthesis of novel compounds with this structure, exploring their potential applications in organic chemistry and drug design. These include studies on the synthesis of isoxazole derivatives, which are valuable in developing new chemical entities (Martins et al., 2002).

Safety and Hazards

While specific safety and hazard information for “3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide” is not available, it’s important to note that thiazole derivatives have been used in various drugs with lesser side effects .

Future Directions

Thiazoles continue to draw the attention of researchers due to their wide range of biological activities. Future research may focus on the design and structure–activity relationship of bioactive molecules, including new thiazole derivatives .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-9-8-13(21-19-9)15(20)18-16-17-12-7-6-10-4-2-3-5-11(10)14(12)22-16/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDILUMTSWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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